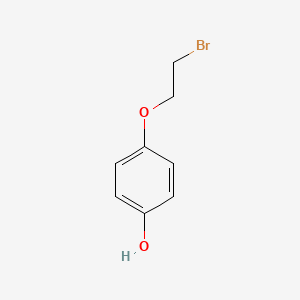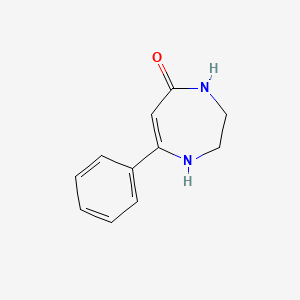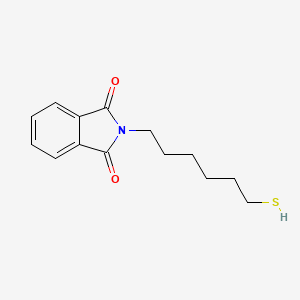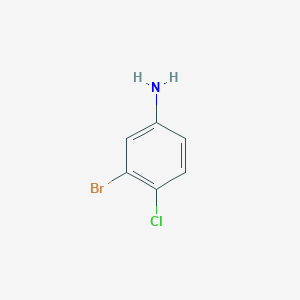
3-Bromo-4-fluorobenzyl bromide
Overview
Description
3-Bromo-4-fluorobenzyl bromide is a useful research compound. Its molecular formula is C7H5Br2F and its molecular weight is 267.92 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiopharmaceutical Synthesis
3-Bromo-4-fluorobenzyl bromide has been used in the synthesis of radiotracers for Positron Emission Tomography (PET). The bromination procedures and purification processes for these compounds, such as 3,4-methylenedioxy-6-[18F]fluorobenzyl bromide I and 2-[18F]fluoro-4-methoxybenzyl bromide Ia, have been optimized, showcasing their potential in the asymmetric synthesis of fluorinated α-amino acids. These radiotracers are pivotal for PET imaging, a crucial technique in medical diagnostics (Zaitsev et al., 2002).
Molecular Synthesis and Chemical Reactions
The compound is involved in various chemical reactions, including the action on sulfamic esters in liquid–liquid phase transfer conditions, leading to the preparation of N-dialkyled products or corresponding ethers by scission of the O–SO2 bond (Debbabi et al., 2005). Also, it participates in the synthesis of 3-[1H-Imidazol-4-yl]propyl 4-[18F]fluorobenzyl ether, a potential histamine H3 receptor ligand, crucial for PET studies (Iwata et al., 2000).
Protective Group in Organic Synthesis
In the realm of organic chemistry, this compound serves as a protective group for alcohols, providing stability against oxidizing conditions and compatibility with certain removal processes. This aspect is vital in the stereocontrolled synthesis of specific compounds like beta-mannopyranosides (Crich et al., 2009).
Material Science and Crystallography
The compound plays a role in the synthesis and crystallography of materials, such as [1-(4'-bromo-2'-fluorobenzyl)pyridinium]2[Ni(mnt)2] and [1-(4'-bromo-2'-fluorobenzyl)pyrazinium]2[Ni(mnt)2], highlighting its importance in understanding the crystal packing and intermolecular interactions in these complex structures (Jing & Img, 2003).
Safety and Hazards
3-Bromo-4-fluorobenzyl bromide is considered hazardous. It has been assigned the signal word “Danger” and is associated with hazard statements H290, H314, and H318 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and using personal protective equipment .
Mechanism of Action
Target of Action
3-Bromo-4-fluorobenzyl bromide is a chemical compound used primarily as a reagent in the synthesis of various biologically active compounds
Mode of Action
The compound is often used in the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. In this process, this compound can act as an electrophile, reacting with organoboron compounds in the presence of a palladium catalyst to form new carbon-carbon bonds .
Pharmacokinetics
Like other benzyl bromides, it is likely to be poorly absorbed and rapidly metabolized .
Result of Action
The result of the action of this compound is the formation of new compounds through the Suzuki–Miyaura cross-coupling reaction . The properties and effects of these compounds can vary widely depending on their structure.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under inert gas and away from moisture to prevent decomposition . The reactions involving this compound are typically carried out under controlled laboratory conditions to ensure optimal results .
Biochemical Analysis
Biochemical Properties
3-Bromo-4-fluorobenzyl bromide plays a significant role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with various enzymes and proteins, often through nucleophilic substitution reactions at the benzylic position. For instance, it can react with nucleophiles such as amines and thiols, forming new carbon-nitrogen or carbon-sulfur bonds. These interactions are crucial in the synthesis of pharmaceuticals and other bioactive molecules .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell function by modifying proteins and enzymes involved in cell signaling pathways. For example, it may inhibit or activate specific enzymes, leading to changes in gene expression and cellular metabolism. These modifications can affect various cellular processes, including cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The bromine atoms in the compound are highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This can result in enzyme inhibition or activation, depending on the specific target. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under ambient conditions but can degrade over time, especially in the presence of moisture. Long-term exposure to the compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including sustained enzyme inhibition or activation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, including tissue damage and organ dysfunction .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can undergo metabolic reactions such as oxidation, reduction, and conjugation, leading to the formation of metabolites. These metabolic processes can affect the compound’s activity and toxicity, influencing its overall impact on cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, the compound may be transported into cells via specific membrane transporters and then distributed to various organelles, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can affect the compound’s activity and function, as it interacts with different biomolecules in these compartments .
Properties
IUPAC Name |
2-bromo-4-(bromomethyl)-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWSODQPUJMFRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78239-71-1 | |
| Record name | 3-Bromo-4-fluorobenzyl Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1338031.png)
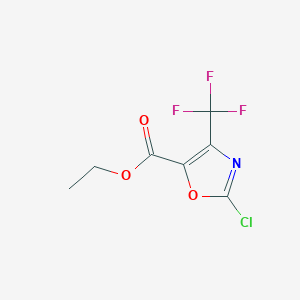
![methyl 2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1338040.png)
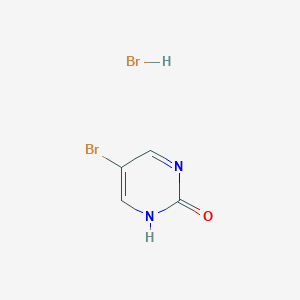

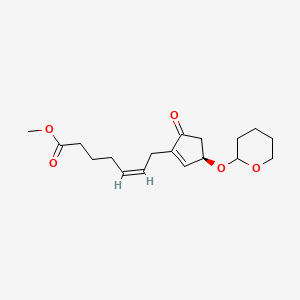

![4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde](/img/structure/B1338057.png)
